molecular formula C18H28N2O2S B287885 S-ethyl butyl[2-(2-ethyl-6-methylanilino)-2-oxoethyl]thiocarbamate

S-ethyl butyl[2-(2-ethyl-6-methylanilino)-2-oxoethyl]thiocarbamate

Cat. No. B287885
M. Wt: 336.5 g/mol
InChI Key: HJLKVBLWEWPNKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-ethyl butyl[2-(2-ethyl-6-methylanilino)-2-oxoethyl]thiocarbamate, also known as S-Ethyl Butyl Thiocarbamate (EBTC), is a synthetic compound that has been widely used in scientific research. EBTC is a thiocarbamate derivative that has been shown to have various biological activities, including anti-cancer, anti-inflammatory, and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of EBTC is not fully understood. However, it has been suggested that EBTC exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, EBTC prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
EBTC has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, EBTC has been shown to have anti-inflammatory and anti-tumor properties. Moreover, EBTC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the regulation of neurotransmitter activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of EBTC is its broad-spectrum anti-cancer activity. EBTC has been shown to be effective against various types of cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of EBTC is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on EBTC. One potential direction is the development of more efficient synthesis methods for EBTC, which can improve its yield and purity. Another potential direction is the investigation of the mechanism of action of EBTC, which can provide insights into its anti-cancer activity. Moreover, the development of more soluble derivatives of EBTC can improve its efficacy and reduce its toxicity. Finally, the investigation of the potential synergistic effects of EBTC with other anti-cancer agents can improve its therapeutic potential.

Synthesis Methods

EBTC can be synthesized by reacting butylamine with ethyl chloroformate, followed by the reaction with 2-(2-ethyl-6-methylanilino)-2-oxoethyl isothiocyanate. The resulting product is then purified by recrystallization to obtain pure EBTC.

Scientific Research Applications

EBTC has been extensively studied for its potential therapeutic applications. One of the most significant applications of EBTC is its anti-cancer activity. EBTC has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, EBTC has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth.

properties

Product Name

S-ethyl butyl[2-(2-ethyl-6-methylanilino)-2-oxoethyl]thiocarbamate

Molecular Formula

C18H28N2O2S

Molecular Weight

336.5 g/mol

IUPAC Name

S-ethyl N-butyl-N-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]carbamothioate

InChI

InChI=1S/C18H28N2O2S/c1-5-8-12-20(18(22)23-7-3)13-16(21)19-17-14(4)10-9-11-15(17)6-2/h9-11H,5-8,12-13H2,1-4H3,(H,19,21)

InChI Key

HJLKVBLWEWPNKY-UHFFFAOYSA-N

SMILES

CCCCN(CC(=O)NC1=C(C=CC=C1CC)C)C(=O)SCC

Canonical SMILES

CCCCN(CC(=O)NC1=C(C=CC=C1CC)C)C(=O)SCC

Origin of Product

United States

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